molecular formula C29H44O9 B095279 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one CAS No. 18695-02-8

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one

Cat. No.: B095279
CAS No.: 18695-02-8
M. Wt: 536.7 g/mol
InChI Key: KISYRRMFQYIIFQ-JTUOMBDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is a complex organic compound known for its unique structure and significant biological activity. This compound is a type of cardenolide, a class of steroidal glycosides that exhibit potent effects on the cardiovascular system. It is structurally characterized by a steroid nucleus with hydroxyl groups and a glycosidic linkage to a deoxy sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves multiple steps, starting from readily available steroid precursorsTypical reaction conditions involve the use of protecting groups to ensure selective reactions at desired positions, followed by deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the steroid nucleus, followed by chemical modifications to introduce the necessary functional groups and glycosidic linkage. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .

Scientific Research Applications

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac muscle contraction. This mechanism is similar to that of other cardenolides, making it a valuable compound for studying cardiac pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is unique due to its specific glycosidic linkage and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features may result in different absorption, distribution, metabolism, and excretion profiles compared to other cardenolides .

Properties

CAS No.

18695-02-8

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one

InChI

InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3

InChI Key

KISYRRMFQYIIFQ-JTUOMBDUSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O

18695-02-8

Origin of Product

United States

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